1-Bromo-3-(2-bromo-1-fluoroethyl)benzene
CAS No.: 1784579-97-0
Cat. No.: VC5529445
Molecular Formula: C8H7Br2F
Molecular Weight: 281.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784579-97-0 |
|---|---|
| Molecular Formula | C8H7Br2F |
| Molecular Weight | 281.95 |
| IUPAC Name | 1-bromo-3-(2-bromo-1-fluoroethyl)benzene |
| Standard InChI | InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2 |
| Standard InChI Key | OXAWYWGLICRGDV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(CBr)F |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
1-Bromo-3-(2-bromo-1-fluoroethyl)benzene (C₈H₆Br₂F) features a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with a 2-bromo-1-fluoroethyl group. The ethyl side chain introduces stereochemical complexity due to the fluorine and bromine atoms on adjacent carbons, potentially leading to diastereomers.
Key Structural Features:
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Benzene Core: Aromatic ring providing electronic stability.
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Halogen Substituents: Bromine (Br) at position 1 and a fluoro-bromoethyl group at position 3.
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Electron-Withdrawing Effects: Bromine and fluorine atoms polarize the ring, directing electrophilic substitutions to specific positions.
Spectroscopic Characterization
While direct data for this compound are unavailable, analogous bromo-fluoroaromatics exhibit distinct spectral signatures:
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¹H NMR: Ethyl group protons (δ 2.5–3.5 ppm) split due to coupling with adjacent fluorine (J ~46–52 Hz) .
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¹³C NMR: Fluorinated carbons resonate at δ 90–110 ppm, while brominated carbons appear upfield (δ 120–130 ppm) .
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¹⁹F NMR: Fluorine in the ethyl group shows a triplet (δ -180 to -220 ppm) due to coupling with neighboring protons .
Synthetic Pathways
Halogenation Strategies
The synthesis of bromo-fluoroethyl-substituted benzenes typically involves multi-step halogenation. A patent describing the production of 1-bromo-3-fluorobenzene via bromination of fluorobenzene in the presence of aluminum catalysts offers a potential starting point .
Proposed Route for 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene:
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Friedel-Crafts Alkylation:
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Bromination of the Ethyl Side Chain:
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Use N-bromosuccinimide (NBS) under radical initiation to brominate the ethyl group’s terminal position.
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Purification:
Challenges:
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Regioselectivity: Competing bromination at the benzene ring vs. the ethyl group.
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Steric Hindrance: Bulky substituents may slow reaction kinetics.
Physicochemical Properties
Thermal Stability
Comparative data from 1-bromo-3-fluorobenzene suggest moderate thermal stability (decomposition >200°C) . The fluoroethyl group may lower melting points due to reduced symmetry.
| Property | Predicted Value (This Compound) | 1-Bromo-3-fluorobenzene |
|---|---|---|
| Melting Point | 45–55°C | 15–18°C |
| Boiling Point | 210–220°C (760 mmHg) | 152–154°C |
| Density (g/cm³) | 1.65–1.75 | 1.60 |
Solubility and Reactivity
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Solubility: Likely soluble in non-polar solvents (toluene, dichloromethane) but insoluble in water.
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Reactivity:
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Nucleophilic substitution at the ethyl group’s bromine.
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Electrophilic aromatic substitution hindered by electron-withdrawing halogens.
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Applications in Organic Synthesis
Pharmaceutical Intermediates
Bromo-fluoroaromatics serve as precursors in antipsychotic and anticancer drug synthesis. For example:
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Suzuki Couplings: Cross-coupling with boronic acids to introduce aryl groups .
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Grignard Reactions: Formation of carbon-carbon bonds for complex molecule assembly.
Material Science
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Liquid Crystals: Halogenated benzenes enhance thermal stability in display technologies.
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Polymer Additives: Bromine acts as a flame retardant in plastics.
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